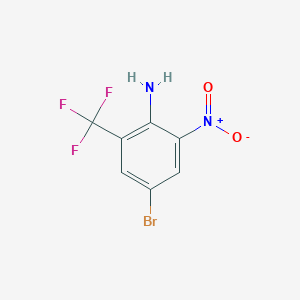
4-溴-2-硝基-6-(三氟甲基)苯胺
概述
描述
4-Bromo-2-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF3N2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a nitro group, and a trifluoromethyl group.
科学研究应用
4-Bromo-2-nitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of novel materials with unique properties, such as polymers and liquid crystals
安全和危害
作用机制
Mode of Action
It’s known that nitroaromatic compounds can undergo enzymatic reduction to form reactive intermediates, which can covalently bind to cellular macromolecules and disrupt normal cellular function .
Biochemical Pathways
Nitroaromatic compounds are generally biotransformed through reductive pathways, leading to the formation of reactive intermediates .
Pharmacokinetics
The nitro group is often biotransformed through reductive pathways, while the trifluoromethyl group can enhance metabolic stability .
Result of Action
Nitroaromatic compounds can cause cellular damage through the formation of reactive intermediates .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
生化分析
Biochemical Properties
4-Bromo-2-nitro-6-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the nitro group in 4-Bromo-2-nitro-6-(trifluoromethyl)aniline can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins .
Cellular Effects
4-Bromo-2-nitro-6-(trifluoromethyl)aniline has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, can impact downstream signaling cascades and cellular responses. Furthermore, 4-Bromo-2-nitro-6-(trifluoromethyl)aniline may induce changes in gene expression by interacting with transcription factors or epigenetic regulators .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic function. Additionally, 4-Bromo-2-nitro-6-(trifluoromethyl)aniline can influence gene expression by binding to DNA or interacting with transcriptional machinery. These interactions can lead to changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-2-nitro-6-(trifluoromethyl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can result in cumulative effects on cellular function, including potential alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters. High doses of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline may cause toxicity, including organ damage, oxidative stress, and disruption of metabolic processes .
Metabolic Pathways
4-Bromo-2-nitro-6-(trifluoromethyl)aniline is involved in various metabolic pathways. It can undergo biotransformation by enzymes such as cytochrome P450s, leading to the formation of metabolites. These metabolites may have different biological activities and can further interact with cellular components. The compound’s interaction with cofactors and other metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline within cells and tissues are crucial for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins or accumulate in specific cellular compartments. The distribution of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline can affect its localization and activity, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline is an important aspect of its activity and function. The compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct 4-Bromo-2-nitro-6-(trifluoromethyl)aniline to these locations, where it can exert its effects. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-bromo-2-(trifluoromethyl)aniline is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group into the aromatic ring.
Bromination: The bromination of 2-nitro-6-(trifluoromethyl)aniline is performed using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
化学反应分析
Types of Reactions
4-Bromo-2-nitro-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Major Products Formed
Reduction: 4-Bromo-2-amino-6-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used
相似化合物的比较
Similar Compounds
- 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
- 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
- 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
- 4-Chloro-2-nitro-6-(trifluoromethyl)aniline .
Uniqueness
4-Bromo-2-nitro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the bromine, nitro, and trifluoromethyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-bromo-2-nitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAFKYOENFPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445842 | |
| Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157026-18-1 | |
| Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157026-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

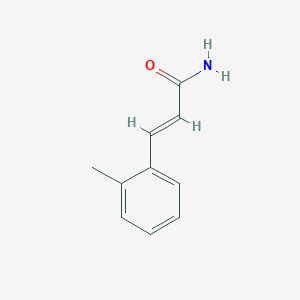
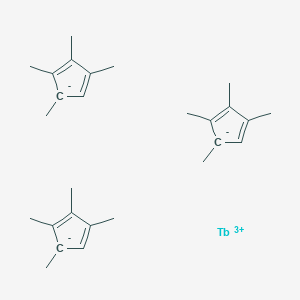

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
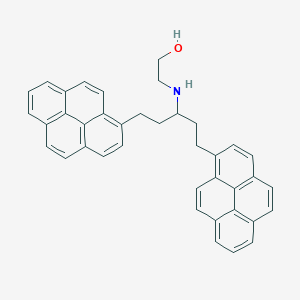
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
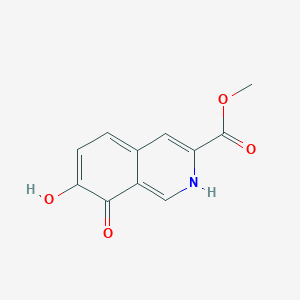
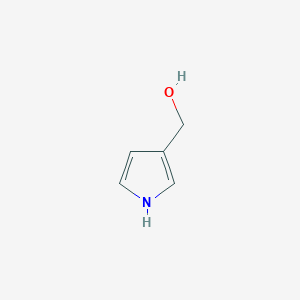

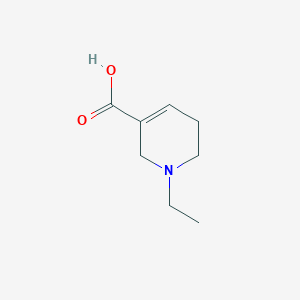
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
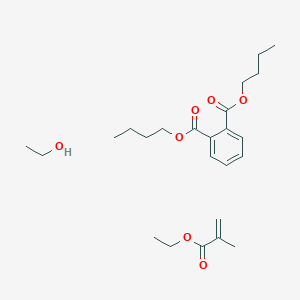

![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
